methyl N-[[3-(propanoylamino)phenyl]methyl]carbamate
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Overview
Description
Methyl N-[[3-(propanoylamino)phenyl]methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by its unique structure, which includes a carbamate group attached to a phenyl ring substituted with a propanoylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[[3-(propanoylamino)phenyl]methyl]carbamate can be achieved through several methods. One common approach involves the reaction of aniline derivatives with urea and methanol in the presence of a catalyst. For instance, a one-pot synthesis method using aniline, urea, and methanol has been reported, where the reaction is catalyzed by modified zeolite HY, resulting in high yields of the desired carbamate .
Industrial Production Methods: In industrial settings, the production of carbamates often involves the use of phosgene-free routes due to safety and environmental concerns. The oxidative carbonylation of aniline or the reductive carbonylation of nitrobenzene are some of the methods employed. These methods typically require specific catalysts and reaction conditions to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl N-[[3-(propanoylamino)phenyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
Methyl N-[[3-(propanoylamino)phenyl]methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of methyl N-[[3-(propanoylamino)phenyl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
- 2-methyl-N-[3-(propanoylamino)phenyl]propanamide
- 2-methyl-N-[3-(propionylamino)phenyl]propanamide
Comparison: Methyl N-[[3-(propanoylamino)phenyl]methyl]carbamate is unique due to its specific carbamate structure, which imparts distinct chemical and biological properties. Compared to similar compounds like 2-methyl-N-[3-(propanoylamino)phenyl]propanamide, it exhibits different reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in applications where precise enzyme inhibition or specific chemical transformations are required.
Properties
IUPAC Name |
methyl N-[[3-(propanoylamino)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-11(15)14-10-6-4-5-9(7-10)8-13-12(16)17-2/h4-7H,3,8H2,1-2H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHQQXPZWSQKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)CNC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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